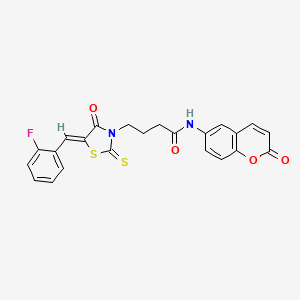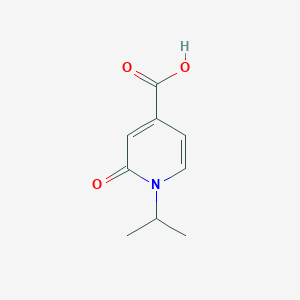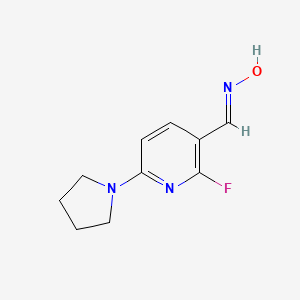![molecular formula C19H18N4S B2732183 3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole CAS No. 863002-08-8](/img/structure/B2732183.png)
3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound, in particular, features a unique combination of an indole ring and a triazole ring, making it a subject of interest for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis for industrial purposes.
化学反応の分析
Types of Reactions
3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
科学的研究の応用
3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the triazole ring can enhance its binding affinity and specificity. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- N,N-Diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
Uniqueness
What sets 3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole apart from similar compounds is its unique combination of an indole and triazole ring. This structural feature provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-[4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-13(14-8-4-3-5-9-14)24-19-22-21-18(23(19)2)16-12-20-17-11-7-6-10-15(16)17/h3-13,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWGWKUHJMUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2732101.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2732103.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2732112.png)
![5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732114.png)
![N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine](/img/structure/B2732116.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)
![methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2732120.png)
![2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one](/img/structure/B2732121.png)

